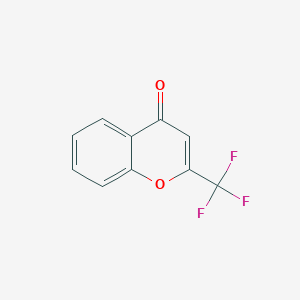

2-(trifluoromethyl)-4H-chromen-4-one

描述

Significance of Chromone (B188151) Scaffolds in Medicinal Chemistry and Organic Synthesis

Historical Context of Chromone Derivatives

The term "chromone" was first coined in the early 20th century. ijmrset.com Historically, compounds containing the chromone core have been used in traditional medicine for centuries. ijmrset.comresearchgate.net One of the earliest and most notable examples is Khellin, a natural chromone extracted from the seeds of the Ammi visnaga plant. ijrpc.comresearchgate.net Khellin was used in clinical practice as a smooth muscle relaxant for conditions like angina and asthma and as a diuretic. researchgate.net The long history of chromone derivatives in medicine laid the groundwork for their extensive study and development as therapeutic agents in modern times. nih.gov

Role of 4H-Chromen-4-one as a Privileged Structure in Drug Discovery

In medicinal chemistry, a privileged structure is a molecular framework that is capable of binding to multiple, diverse biological targets. ijrpc.comresearchgate.net The 4H-chromen-4-one scaffold is widely recognized as such a structure. eurekaselect.comnih.govijrar.orgacs.org Its presence in a vast number of natural and synthetic compounds with significant pharmacological properties underscores its importance. nih.govnih.gov

The versatility of the chromone nucleus allows for structural modifications at various positions, creating a high degree of molecular diversity. nih.gov This adaptability has proven invaluable in the search for new therapeutic agents targeting a range of diseases, including cancer, inflammation, infections, and neurodegenerative disorders. eurekaselect.comresearchgate.netacs.org Marketed drugs containing the chromone core, such as the antiasthmatic agent Pranlukast and the anti-rheumatic drug Iguratimod, further validate its status as a successful scaffold in pharmaceutical development. ijrar.orgacs.org

Impact of Trifluoromethyl Substitution on Chemical and Biological Profiles

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a key strategy in modern drug design used to modulate its properties. nih.gov This small functional group can profoundly alter a compound's physical, chemical, and biological characteristics. nih.gov The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond are central to these effects. mdpi.comacs.org

Key impacts of the -CF3 group include:

Enhanced Lipophilicity : The -CF3 group increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance in vivo uptake. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation and increasing the drug's half-life. mdpi.comresearchgate.net

Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the entire molecule, potentially leading to stronger interactions with biological targets through electrostatic or other forces. acs.org

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, due to steric similarities, allowing for fine-tuning of a molecule's properties. mdpi.com

Table 1: Physicochemical Impact of the Trifluoromethyl (-CF3) Group

| Property | Description | Significance in Drug Design | Citation |

|---|---|---|---|

| Lipophilicity (Hansch π value) | +0.88 | Enhances membrane permeability and absorption. | mdpi.com |

| Metabolic Stability (C-F Bond Energy) | High bond dissociation energy (485.3 kJ/mol) compared to a C-H bond (414.2 kJ/mol). | Increases resistance to metabolic breakdown, improving drug half-life. | mdpi.com |

| Electronegativity | Substantially higher than other alkyl groups. | Strong electron-withdrawing effect can alter molecular interactions and binding affinity. | acs.orgmdpi.com |

| Bioisosterism | Serves as a bioisostere for chlorine atoms and methyl groups. | Allows for modification of a lead compound to optimize its pharmacological profile. | mdpi.com |

Research Landscape and Current Trends for 2-(trifluoromethyl)-4H-chromen-4-one

The specific compound this compound combines the privileged chromone scaffold with the powerful modulating effects of the trifluoromethyl group. nih.govuni.lu Research on this molecule and its close derivatives focuses on developing efficient synthetic pathways and exploring its potential as a bioactive agent or as a key intermediate for more complex structures.

Overview of Recent Synthetic Advancements

The synthesis of trifluoromethylated chromones is an active area of research, with various methods being developed to efficiently construct this scaffold. These methods often focus on creating the core ring system while incorporating the -CF3 group.

One approach involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride (B1165640), which proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction. rsc.org Another established method is the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride, which produces 4-CF3-2H-chromenes that can serve as precursors to the corresponding chromones. nih.gov Furthermore, this compound itself is utilized as a starting material for creating more complex heterocyclic systems, such as thieno[2,3-c]chromen-4-ones through reaction with ethyl mercaptoacetate (B1236969). documentsdelivered.com

Table 2: Selected Synthetic Approaches to Trifluoromethylated Chromone Scaffolds

| Starting Material(s) | Key Reagents/Catalysts | Product Type | Citation |

|---|---|---|---|

| o-Isopropenylphenols | Trifluoroacetic anhydride | 2-Trifluoromethyl chromenes | rsc.org |

| 2-(Trifluoroacetyl)phenols | Vinyltriphenylphosphonium chloride | 4-CF3-2H-chromenes | nih.gov |

| 2-Trifluoromethylchromones | Ethyl mercaptoacetate | 2-(Trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones | documentsdelivered.com |

| o-Hydroxyaryl enaminones | Trifluoroacetaldehyde/ketone derivatives | Trifluoromethyl carbinol-containing chromones | acs.org |

Emerging Biological Activity Investigations

The combination of the chromone scaffold and a trifluoromethyl group suggests significant potential for biological activity. Research has shown that related trifluoromethylated chromone derivatives exhibit a range of interesting pharmacological effects.

For example, certain isoxazole-based molecules containing a trifluoromethyl group have demonstrated potent anti-cancer activity against human breast cancer cell lines, with the trifluoromethylated analogue being significantly more active than its non-fluorinated counterpart. nih.gov In other studies, hydrazone derivatives of furochromones featuring a trifluoromethylphenyl group were found to be inhibitors of enzymes relevant to Alzheimer's disease, such as cholinesterases and β-secretase. nih.gov The trifluoromethyl group was noted for its contribution to the increased biological activity, likely through enhanced stability, permeability, and binding interactions. nih.gov Additionally, other chromone derivatives have been investigated for anti-inflammatory properties and as potential kinase inhibitors. ijrar.orgnih.gov The synthesis of trideuteromethylated chromones for in vitro anti-lung carcinoma and anti-hepatoma studies also highlights the ongoing exploration of modified chromone scaffolds in cancer research. rsc.org

Table 3: Investigated Biological Activities of Selected Trifluoromethylated Chromone Derivatives

| Compound Class/Derivative | Biological Target/Activity | Key Finding | Citation |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazoles | Anti-cancer (MCF-7 breast cancer cell line) | A trifluoromethylated derivative showed ~8 times more activity (IC50 = 2.63 μM) than its non-fluorinated analogue. | nih.gov |

| Furochromone hydrazone derivatives with a 4-(trifluoromethyl)phenyl group | Inhibition of Cholinesterases and β-Secretase (Alzheimer's disease targets) | The trifluoromethyl group was found to increase biological activity, likely due to enhanced metabolic stability and membrane permeability. | nih.gov |

| Trideuteromethylated chromones | Anti-cancer (in vitro) | Compounds exhibited good to excellent in vitro anti-lung carcinoma and anti-hepatoma activities. | rsc.org |

| 4H-Chromen-4-one derivatives | Rho Kinase (ROCK) Inhibition (Diabetic Retinopathy target) | A new class of ROCK inhibitors was discovered based on the 4H-chromen-4-one scaffold. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPAKMJTQTVEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351970 | |

| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151668-40-5 | |

| Record name | 2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl 4h Chromen 4 One and Its Derivatives

Established Synthetic Routes for 2-(trifluoromethyl)-4H-chromen-4-one Core

The core structure of this compound can be assembled through several established synthetic pathways. These methods often involve the cyclization of a phenolic precursor with a trifluoromethyl-containing building block.

One-Pot Synthesis Strategies

One-pot syntheses offer an efficient and atom-economical approach to the this compound core. A notable one-pot method involves the reaction of a substituted 2-hydroxyacetophenone (B1195853) with trifluoroacetic anhydride (B1165640). nih.gov For instance, 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized by heating a mixture of 1-(2,4-dihydroxyphenyl)ethan-1-one, trifluoroacetic anhydride, and sodium 2,2,2-trifluoroacetate. nih.gov This reaction proceeds via an initial acylation followed by an intramolecular cyclization.

Another versatile one-pot approach is the modified Baker-Venkataraman reaction. This method has been successfully applied to the synthesis of 2-(trifluoromethyl)-4H-thiochromen-4-ones from alkyl 2-mercaptophenyl ketones and trifluoroacetic anhydride in the presence of triethylamine (B128534). researchgate.net Solvent-free conditions have also been explored for this transformation to produce 2-trifluoromethylchromones. researchgate.net Furthermore, multicomponent reactions catalyzed by agents like p-toluenesulfonic acid have been developed to synthesize complex trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives in a single step. researchgate.net

Multi-Step Synthesis Approaches

Multi-step syntheses provide a more controlled, albeit longer, route to the this compound core and its substituted analogues. A common strategy begins with the synthesis of the basic chromone (B188151) skeleton, which is then subjected to further functionalization.

A typical multi-step sequence starts with the condensation of a 2-hydroxy acetophenone (B1666503) with trifluoroacetic anhydride in the presence of pyridine (B92270) to yield the foundational this compound. nih.gov This core can then undergo various reactions. For example, nitration of this compound with a nitrating mixture, followed by reduction of the nitro group using tin(II) chloride, affords an amino-substituted chromone. nih.gov This amino derivative serves as a versatile intermediate for the synthesis of a wide range of N-acylated products. nih.govresearchgate.net

Another example of a multi-step approach involves the initial synthesis of 7-hydroxy-2-(trifluoromethyl)chromen-4-one, which is then halogenated at the 8-position using iodine and pyridine. researchgate.net This halogenated intermediate is a key precursor for subsequent cross-coupling reactions.

Catalytic Methods in Chromone Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering milder reaction conditions and improved yields. Both acid and base catalysis are employed, as are transition metal-catalyzed cross-coupling reactions for derivatization.

Acid catalysts are frequently used to promote the cyclization step in chromone synthesis. For instance, p-toluenesulfonic acid has been effectively used in the one-pot, multicomponent synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones. researchgate.net In this reaction, the acid likely facilitates both the initial condensation and the subsequent dehydration to form the chromene ring system.

Base-catalyzed reactions are also common in the synthesis of the this compound scaffold. Triethylamine is often used as a base in the modified Baker-Venkataraman reaction for the synthesis of 2-(trifluoromethyl)-4H-thiochromen-4-ones. researchgate.net Bases such as potassium carbonate and sodium hydride are employed in the N-alkylation and N-acylation of amino-substituted 2-(trifluoromethyl)-4H-chromen-4-ones to produce a variety of derivatives. nih.govresearchgate.net Cesium carbonate has been utilized in the synthesis of 4H-chromene derivatives through the reaction of 2-bromoallyl sulfones with o-hydroxychalcones. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound core. nih.govnorthwestern.edumedscape.com These reactions allow for the introduction of a wide range of substituents, leading to highly diverse molecular architectures.

A common strategy involves the synthesis of a halogenated or triflate-functionalized this compound intermediate, which can then participate in various palladium-catalyzed reactions. The Suzuki cross-coupling reaction is a prominent example, where an aryl or heteroaryl group is introduced by reacting the halogenated chromone with a boronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like sodium carbonate. nih.gov This has been used to synthesize a variety of 7-aryl-2-(trifluoromethyl)-4H-chromen-4-ones. nih.gov

The following table summarizes some examples of derivatives synthesized via Suzuki cross-coupling:

| Aryl Boronic Acid | Product | Yield (%) |

| 4-Fluorophenylboronic acid | 7-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 80 |

| 4-Hydroxyphenylboronic acid | 7-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 79 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7-(3,5-bis(trifluoromethyl)phenyl)-2-(trifluoromethyl)-4H-chromen-4-one | 71 |

| Thiophen-3-ylboronic acid | 7-(thiophen-3-yl)-2-(trifluoromethyl)-4H-chromen-4-one | 88 |

| Data sourced from nih.gov |

Palladium catalysis is also instrumental in asymmetric synthesis, enabling the creation of chiral 2-(trifluoromethyl)-4H-chromene derivatives. researchgate.netnih.gov For example, the palladium-catalyzed asymmetric condensation of 2H-chromenes with indoles has been developed to produce chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromenes with high enantioselectivity. nih.gov

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound backbone is a key area of research, enabling the creation of a wide array of derivatives with tailored properties. Synthetic chemists have developed numerous protocols to introduce substituents at various positions on the chromone ring system.

Introduction of Halogenated Substituents

The incorporation of halogen atoms onto the chromone framework can significantly alter the electronic and steric properties of the molecule. A common strategy involves the direct halogenation of the chromone precursor or the use of halogen-substituted starting materials. For instance, the synthesis of polyfluorinated flavones, such as 2-(pentafluorophenyl)-4H-chromen-4-ones, has been achieved. researchgate.net These highly fluorinated compounds can then undergo selective nucleophilic aromatic substitution (SNAr) reactions, where fluorine atoms are displaced by other functional groups. researchgate.net

Another approach involves the bromination of chroman-4-one intermediates. For example, 6,8-dibromo derivatives have been synthesized from the corresponding 2'-hydroxyacetophenone (B8834) through a base-mediated aldol (B89426) condensation followed by bromination. nih.govnih.gov Although this example pertains to a chroman-4-one, the principle of introducing halogens onto the aromatic ring is a fundamental technique applicable to chromone synthesis.

Incorporation of Phenoxy and Substituted Phenoxy Moieties

The synthesis of derivatives bearing phenoxy or substituted phenoxy groups often involves nucleophilic substitution reactions. While direct synthesis on the this compound core is less commonly detailed, analogous structures provide insight into potential synthetic routes. For instance, the synthesis of 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was achieved through the reaction of the corresponding 3-hydroxy-chromen-4-one with an alkyl halide (benzyl bromide) in the presence of a base. researchgate.net A similar approach using substituted phenols or phenoxides could foreseeably yield the desired phenoxy derivatives.

Synthesis of Amino- and Nitro-Substituted Derivatives

A well-established route to amino-substituted 2-(trifluoromethyl)-4H-chromen-4-ones begins with the nitration of the parent compound. nih.gov The reaction of this compound with a nitrating mixture (such as nitric acid in sulfuric acid) yields the corresponding 6-nitro derivative. nih.gov Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride (SnCl2) in methanol, affords the 6-amino-2-(trifluoromethyl)-4H-chromen-4-one. nih.gov This amino derivative serves as a versatile intermediate for further functionalization, such as the synthesis of various N-substituted benzamides. nih.gov

Another strategy involves the nucleophilic substitution of a leaving group, such as a halogen, by an amine. For example, 4-chloro-3-nitrocoumarins react with aminophenyl derivatives in the presence of a base like potassium carbonate (K2CO3) in DMF to yield N-substituted nitro-coumarin derivatives. asianpubs.org

Table 1: Synthesis of Amino- and Nitro-Substituted Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Nitration mixture (conc. H₂SO₄) | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | nih.gov |

| 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | SnCl₂·2H₂O, MeOH | 6-Amino-2-(trifluoromethyl)-4H-chromen-4-one | nih.gov |

Annulation Reactions for Fused Ring Systems

Annulation, or ring-forming, reactions are powerful tools for constructing polycyclic structures containing the this compound motif. These methods lead to the formation of novel heterocyclic systems with extended conjugation and defined stereochemistry.

The synthesis of 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones can be accomplished through a tandem reaction sequence. researchgate.net The process starts with a 7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one intermediate. This compound undergoes a Sonogashira cross-coupling reaction with various terminal acetylenes, followed by an intramolecular heteroannulation. researchgate.net This one-pot procedure efficiently constructs the furan (B31954) ring fused to the chromone core, yielding a range of 8-carbo-substituted furo[2,3-h]chromen-4-one derivatives. researchgate.net

Table 2: Examples of Synthesized Furo[2,3-h]chromen-4-one Derivatives

| Starting Material | Acetylene (B1199291) Partner | Product | Reference |

|---|---|---|---|

| 7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one | Phenylacetylene | 8-Phenyl-2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-one | researchgate.net |

Derivatives of thieno[2,3-c]chromen-4-one containing a trifluoromethyl group can be synthesized from 2-trifluoromethylchromones. documentsdelivered.com The reaction of a 2-trifluoromethylchromone with ethyl mercaptoacetate (B1236969) in the presence of a base like triethylamine results in the formation of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones. documentsdelivered.com These can be further transformed into the fully aromatic 2-(trifluoromethyl)-4H-thieno[2,3-c]chromen-4-ones. documentsdelivered.com

Additionally, a related fused system, furo[2,3-h]thieno[2,3-c]chromen-5-one, can be synthesized from the furo[2,3-h]chromen-4-ones described previously. The reaction of 8-substituted-2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones with methyl mercaptoacetate in the presence of triethylamine affords the corresponding dihydro-5H-furo[2,3-h]thieno[2,3-c]chromen-5-one derivatives, which are analogues of the natural product angelicin. researchgate.net

Advanced Synthetic Strategies and Mechanistic Insights

The incorporation of a trifluoromethyl (CF₃) group into the chromen-4-one scaffold can significantly influence the molecule's physicochemical and biological properties. This has spurred the development of sophisticated synthetic methods to achieve precise control over the introduction of this crucial functional group. Advanced strategies focus on efficiency, regioselectivity, and the exploration of novel reaction mechanisms, including radical pathways and direct functionalization techniques.

Regioselective Synthesis of Trifluoromethylated Compounds

Regioselective synthesis is crucial for creating specific isomers of trifluoromethylated chromen-4-ones, as the position of the CF₃ group dictates the molecule's ultimate properties. A notable method provides a direct and high-yielding pathway to 2-(trifluoromethyl)-4H-chromen-4-ones without the need for chromatographic purification. thieme-connect.com

This strategy involves the cyclization of substituted 3-aryloxy-3-perfluoroalkylpropenoic acids. The process is characterized by its regiospecificity, ensuring the trifluoromethyl group is placed exclusively at the C-2 position of the chromenone ring. The reaction proceeds cleanly, yielding the final products in high amounts without generating side products. thieme-connect.com

Another approach demonstrates regioselectivity in the synthesis of related chromene structures. While not producing a chromen-4-one directly, an efficient method has been developed to synthesize ethyl 4-(2-oxo-2-arylethyl)-2-(trifluoromethyl)-4H-chromene-3-carboxylate derivatives. This reaction proceeds via a nih.govnih.gov sigmatropic rearrangement of 2H-chromene and an aryl acetylene, catalyzed by a catalytic amount of BF₃·OEt₂ (10 mol%). researchgate.net

Table 1: Regioselective Synthesis of 2-(Trifluoromethyl)-4H-chromene Derivatives

| Starting Materials | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Substituted 3-aryloxy-3-perfluoroalkylpropenoic acids | Not specified (Cyclization) | This compound | Regiospecific, high yield, no purification needed | thieme-connect.com |

| 2H-chromene and aryl acetylene | BF₃·OEt₂ | Ethyl 4-(2-oxo-2-arylethyl)-2-(trifluoromethyl)-4H-chromene-3-carboxylate | nih.govnih.gov Sigmatropic rearrangement | researchgate.net |

Radical-Induced Cascade Annulation

Radical chemistry offers powerful tools for constructing complex molecular architectures under mild conditions. A robust and environmentally friendly cascade reaction has been developed for the synthesis of 2-aryl-4H-chromen-4-ones, including derivatives bearing trifluoromethyl groups. nih.govmdpi.com This metal- and solvent-free method utilizes propargylamines and air, which serves as both the oxygen source and a green carbonylation reagent. nih.govmdpi.com

The reaction is initiated by inexpensive radical initiators like dimethyl 2,2′-azobis(2-methylpropionate) (AIBME) and (PhSe)₂. mdpi.com The proposed mechanism involves a sequence of key steps:

Radical-induced C-N bond cleavage in the propargylamine.

C-O coupling followed by an intramolecular 6-endo-dig annulation .

Thermal hemolytic cleavage and subsequent oxidative hydrocarbonylation . mdpi.com

This protocol demonstrates wide substrate adaptability and good tolerance for various functional groups. nih.govmdpi.com For instance, the synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-4H-chromen-4-one was achieved using this method, highlighting its utility for creating trifluoromethylated chromenone structures. mdpi.com

Table 2: Radical-Induced Cascade Annulation for Chromen-4-one Synthesis

| Reaction Type | Key Reagents | Conditions | Mechanistic Pathway | Advantages | Reference |

|---|---|---|---|---|---|

| Cascade Annulation/Hydrocarbonylation | Propargylamines, Air, AIBME, (PhSe)₂ | Metal- and solvent-free | Radical-induced C-N cleavage, C-O coupling, 6-endo-dig annulation, hydrocarbonylation | Green, wide substrate scope, good functional group tolerance | nih.govmdpi.com |

Direct Cyclization–Trifluoromethylthiolation

While distinct from trifluoromethylation, trifluoromethylthiolation (introduction of an SCF₃ group) represents a related and advanced strategy for modifying the chromenone core. A facile and efficient method has been developed for the direct synthesis of 3-[(trifluoromethyl)thio]-4H-chromen-4-ones. thieme-connect.comacs.org This reaction is significant as it introduces the SCF₃ group directly into the C-3 position of the chromen-4-one ring system during its formation. thieme-connect.com

The process starts with 1-(2′-hydroxyphenyl)-3-dimethylaminoprop-2-enones. thieme-connect.com The key to the reaction is the in-situ generation of an active electrophilic trifluoromethylthio species from silver trifluoromethylthiolate (AgSCF₃) and trichloroisocyanuric acid (TCCA). thieme-connect.comacs.org

The reaction conditions are notably mild, proceed quickly, and are insensitive to air and moisture. acs.org Optimization studies revealed that the choice of solvent is critical, with tetrahydrofuran (B95107) (THF) providing better yields than dimethylformamide (DMF), while other solvents like acetonitrile (B52724) or dichloromethane (B109758) were ineffective. thieme-connect.com This method provides a desirable technique for producing diverse SCF₃-containing molecules for medicinal chemistry research. thieme-connect.com

Table 3: Direct Cyclization–Trifluoromethylthiolation of Chromen-4-ones

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 1-(2′-hydroxyphenyl)-3-dimethylaminoprop-2-enone | AgSCF₃, Trichloroisocyanuric acid (TCCA) | 3-[(Trifluoromethyl)thio]-4H-chromen-4-one | Direct introduction of SCF₃ group, mild conditions, air/moisture insensitive | thieme-connect.comacs.org |

Chemical Reactivity and Transformations of 2 Trifluoromethyl 4h Chromen 4 One

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient nature of the pyrone ring in 2-(trifluoromethyl)-4H-chromen-4-one facilitates attacks by various nucleophiles. These reactions often commence with a nucleophilic attack at the C-2 or C-4 position, frequently leading to the opening of the pyran ring, followed by subsequent cyclization to form new heterocyclic systems.

Active methylene (B1212753) compounds are a class of carbon nucleophiles that readily react with this compound. cas.cn The reaction pathway is highly dependent on the specific active methylene compound used, as well as the reaction conditions, leading to a diverse range of products. sci-hub.se

The interaction of this compound with C-H acids like cyanoacetamides, ethyl cyanoacetate (B8463686), and diethyl malonate has been systematically studied. sci-hub.se These reactions showcase the compound's versatility as a synthon for complex heterocyclic structures.

In the presence of a base such as sodium ethoxide in refluxing ethanol, this compound reacts differently with cyanoacetamides compared to ethyl cyanoacetate and diethyl malonate. sci-hub.se

With cyanoacetamide and its N-substituted derivatives (N-methyl cyanoacetamide, cyanoacetohydrazide), the reaction proceeds via a nucleophilic 1,4-addition of the active methylene group to the chromone's C-2 position. This is followed by a ring-opening and subsequent cyclodehydration to yield 6-(2-hydroxyaryl)-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. sci-hub.se

Conversely, the reaction with ethyl cyanoacetate and diethyl malonate under the same conditions follows a different, more complex pathway. sci-hub.se Instead of the expected pyran-3-carbonitriles, this multi-step transformation results in the formation of functionalized 6H-benzo[c]chromen-6-ones (also known as benzo[c]coumarins). sci-hub.setubitak.gov.tr This unexpected outcome highlights the unique reactivity imparted by the trifluoromethyl group. Condensation with these reagents can also lead to methylidene derivatives of 2-(trifluoromethyl)-4H-chromene. researchgate.net

Table 1: Reactions with Cyanoacetamides, Ethyl Cyanoacetate, and Diethyl Malonate

| Reagent | Conditions | Major Product Type | Reference |

| Cyanoacetamide | NaOEt, EtOH, reflux | 6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | sci-hub.se |

| N-Methyl Cyanoacetamide | NaOEt, EtOH, reflux | 6-(2-hydroxyphenyl)-1-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | sci-hub.se |

| Cyanoacetohydrazide | NaOEt, EtOH, reflux | 1-Amino-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | sci-hub.se |

| Ethyl Cyanoacetate | NaOEt, EtOH, reflux | Functionalized 6H-benzo[c]chromen-6-one | sci-hub.se |

| Diethyl Malonate | NaOEt, EtOH, reflux | Functionalized 6H-benzo[c]chromen-6-one | sci-hub.se |

As detailed above, the reaction of this compound with cyanoacetamides provides a direct route to highly functionalized 2-pyridone derivatives. sci-hub.seossila.com The formation of the 6-(2-hydroxyaryl)-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile skeleton is a significant transformation, converting a benzopyran system into a pyridine-based structure. sci-hub.se

The reaction with ethyl cyanoacetate and diethyl malonate, which involves two molecules of the ester reagent, leads to the unexpected synthesis of 6H-benzo[c]chromen-6-ones. sci-hub.setubitak.gov.tr This class of compounds, also known as urolithins, possesses a distinct four-ring system and is of interest in medicinal chemistry. orgsyn.orgmdpi.comnih.gov The transformation is a one-pot, multi-step process that builds the complex benzo[c]coumarin structure from the simpler chromone (B188151) starting material. tubitak.gov.tr

Electrophilic Reactions

While the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack, it can also undergo electrophilic substitution reactions on the benzene (B151609) portion of the scaffold. A key example is nitration. The reaction of this compound with a nitrating mixture (sulfuric acid and nitric acid) leads to the formation of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one. nih.gov This reaction demonstrates that the benzene ring remains sufficiently activated to react with strong electrophiles. The resulting nitro-substituted chromone serves as a valuable intermediate for further functionalization. nih.gov

Oxidation Reactions

The chromone ring in this compound is relatively stable to oxidation due to its electron-deficient character. However, oxidative transformations can be part of synthetic sequences involving this scaffold. For instance, the nitration of this compound to 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one is an oxidative process where a C-H bond is functionalized. nih.gov Furthermore, related studies on vinyl phenols can lead to trifluoromethylated 4H-chromenes through sequences that include an oxidation step. researchgate.net

Functionalization of the Chromen-4-one Skeleton

The this compound skeleton can be functionalized through various modern synthetic methods, allowing for the introduction of diverse substituents. researchgate.net

One powerful method is palladium-catalyzed cross-coupling. For example, starting from a halogenated derivative such as 7-bromo-2-(trifluoromethyl)-4H-chromen-4-one, Suzuki and Buchwald-Hartwig coupling reactions can be employed. These reactions enable the formation of C-C and C-N bonds, respectively, at the 7-position of the chromone ring. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and amino groups, yielding highly functionalized derivatives. nih.gov

Another versatile approach involves a multi-step sequence starting with the electrophilic nitration mentioned earlier. The 6-nitro derivative can be readily reduced to 6-amino-2-(trifluoromethyl)-4H-chromen-4-one using a reducing agent like tin(II) chloride. nih.gov This amino group can then be acylated or alkylated to introduce a variety of side chains, leading to novel benzamide (B126) and other derivatives. nih.gov

Table 2: Examples of Functionalization of the this compound Skeleton

| Starting Material | Reagents | Reaction Type | Product Type | Reference |

| 7-Bromo-2-(trifluoromethyl)-4H-chromen-4-one | Arylboronic acid, Pd catalyst | Suzuki Coupling | 7-Aryl-2-(trifluoromethyl)-4H-chromen-4-one | nih.gov |

| 7-Bromo-2-(trifluoromethyl)-4H-chromen-4-one | Aniline (B41778), Pd catalyst, BINAP | Buchwald-Hartwig Amination | 7-(Arylamino)-2-(trifluoromethyl)-4H-chromen-4-one | nih.gov |

| This compound | HNO₃, H₂SO₄ | Electrophilic Nitration | 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | nih.gov |

| 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one | SnCl₂·2H₂O | Nitro Group Reduction | 6-Amino-2-(trifluoromethyl)-4H-chromen-4-one | nih.gov |

| 6-Amino-2-(trifluoromethyl)-4H-chromen-4-one | Benzoyl chloride, K₂CO₃ | N-Acylation | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamide | nih.gov |

Amination and Alkylation Reactions

The reaction of this compound and its derivatives with nitrogen nucleophiles (amines) is well-documented and can proceed through different pathways depending on the amine and reaction conditions. The electron-withdrawing nature of the CF₃ group makes the C2-C3 double bond highly electrophilic and prone to nucleophilic attack.

Research shows that the reactions of 6-nitro-2-trifluoromethylchromone with primary amines like benzylamine, ethanolamine, and aniline result in the opening of the pyrone ring. researchgate.net This occurs via nucleophilic attack at the C2 position, leading to the formation of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-nitrophenyl)but-2-en-1-one derivatives. researchgate.net However, with more complex amines such as ethylenediamine (B42938) and diethylenetriamine, the reaction proceeds further, resulting in cyclization to form seven-membered rings like diazepine (B8756704) and triazabicyclo derivatives, respectively. researchgate.net

In contrast, secondary amines like morpholine (B109124) and piperidine (B6355638) react with 2-trifluoromethylchromones via a conjugate addition to the C2-C3 double bond. researchgate.net This pathway leads to the formation of stable 2-amino-2-trifluoromethylchroman-4-one derivatives, where the pyrone ring remains intact. researchgate.net These distinct reaction outcomes highlight the versatility of the 2-trifluoromethylchromone scaffold in synthesizing a variety of nitrogen-containing heterocyclic compounds.

The synthesis of 6-amino-2-trifluoromethylchromone has also been reported, achieved through the reduction of the corresponding 6-nitro-2-trifluoromethylchromone. researchgate.net This provides a key intermediate for further derivatization.

Alkylation reactions involving this compound are less commonly reported in the literature compared to amination reactions.

Table 1: Amination Reactions of 2-(Trifluoromethyl)chromone Derivatives

| Reactant | Amine | Product Type | Resulting Compound Example | Citation |

| 6-Nitro-2-trifluoromethylchromone | Benzylamine | Ring-Opening | 3-Benzylamino-4,4,4-trifluoro-1-(2-hydroxy-5-nitrophenyl)but-2-en-1-one | researchgate.net |

| 6-Nitro-2-trifluoromethylchromone | Ethylenediamine | Ring-Opening & Cyclization | 5-(2-Hydroxy-5-nitrophenyl)-7-trifluoromethyl-2,3-dihydro-1H-1,4-diazepine | researchgate.net |

| 2-Trifluoromethylchromone | Morpholine | Conjugate Addition | 2-Morpholino-2-trifluoromethylchroman-4-one | researchgate.net |

| 2-Trifluoromethylchromone | Piperidine | Conjugate Addition | 2-Piperidino-2-trifluoromethylchroman-4-one | researchgate.net |

| 6-Nitro-2-trifluoromethylchromone | Aniline | Ring-Opening | 3-Phenylamino-4,4,4-trifluoro-1-(2-hydroxy-5-nitrophenyl)but-2-en-1-one | researchgate.net |

Halogenation Reactions

Halogenation provides a direct method for functionalizing the aromatic ring of the chromone system, introducing a synthetically useful handle for further modifications. Electrophilic aromatic substitution is a typical reaction for aromatic compounds. wikipedia.org For chromone derivatives, the reaction conditions can be tailored to achieve site-selective halogenation.

A specific example is the iodination of 7-hydroxy-2-(trifluoromethyl)chromen-4-one. researchgate.net This reaction is performed using iodine in chloroform (B151607) with pyridine (B92270) as a base, which facilitates the site-selective introduction of an iodine atom at the C8 position to yield 7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one. researchgate.net The hydroxyl group at C7 activates the aromatic ring, directing the electrophilic substitution to the adjacent C8 position.

Bromination of the chromone scaffold has also been explored. For instance, chroman-4-one can be converted to 3-bromochroman-4-one (B190138) using pyridinium (B92312) tribromide (Py·Br₃). acs.org Subsequent elimination of hydrobromide can then yield the corresponding chromone with a bromine atom at the C3 position. acs.org This two-step process provides a potential route to 3-bromo-2-(trifluoromethyl)-4H-chromen-4-one, although specific examples for the trifluoromethyl derivative are not detailed.

Table 2: Halogenation of 2-(Trifluoromethyl)chromone Derivatives

| Substrate | Reagent | Position of Halogenation | Product | Citation |

| 7-Hydroxy-2-(trifluoromethyl)chromen-4-one | Iodine, Pyridine | C8 | 7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one | researchgate.net |

| Chroman-4-one (general scaffold) | Pyridinium tribromide (Py·Br₃) | C3 | 3-Bromochroman-4-one | acs.org |

Derivatization for Pharmacological Enhancement

The 4H-chromen-4-one scaffold is recognized as a "privileged structure" in drug discovery, and its derivatization is a key strategy for developing new therapeutic agents. nih.govnih.gov The introduction of a trifluoromethyl group is a common tactic in medicinal chemistry to enhance properties like metabolic stability and binding affinity. Further derivatization of the this compound core can lead to compounds with a wide range of biological activities.

For example, derivatives of the chromone and chroman-4-one scaffolds have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.org Studies showed that substitutions at the 2-, 6-, and 8-positions were crucial for inhibitory potency, with larger, electron-withdrawing groups being favorable. acs.org

Furthermore, novel 4H-chromen-4-one derivatives have been developed as potential agents against multidrug-resistant tuberculosis. nih.gov One such derivative, compound 8d from the study, showed promising activity against both drug-sensitive and resistant strains, favorable metabolic stability, and low cytotoxicity. nih.gov Other research has identified 4H-chromen-4-one derivatives from marine organisms with potent antibacterial and anti-cancer activities. nih.gov

The synthesis of 3-trifluoromethyl pyrimidines has been successfully achieved using 3-trifluoromethyl chromone products as precursors, demonstrating their utility as building blocks for other pharmacologically relevant heterocyclic systems. rsc.org Additionally, the isolation of new 2-(2-phenylethyl)-4H-chromen-4-one derivatives, including chlorinated versions like 7-chloro-8-hydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone, from natural sources has revealed their potential as inhibitors of neutrophil pro-inflammatory responses. nih.gov These findings underscore the value of derivatizing the chromone scaffold to modulate and enhance its pharmacological profile for various therapeutic targets.

Pharmacological and Biological Activities of 2 Trifluoromethyl 4h Chromen 4 One Derivatives

Anticancer and Cytotoxic Activities

Substituted 2-(trifluoromethyl)-4H-chromen-4-one derivatives have demonstrated notable potential as anticancer agents. nih.gov Their activity has been evaluated against various human cancer cell lines, revealing promising cytotoxic effects. nih.govresearchgate.net Theoretical studies suggest that the electronic properties of these fluorinated chromones, such as a low energy gap and high electrophilicity index, contribute to their biological activity, which has been found to be higher than some standard antitumor drugs. dntb.gov.uaresearchgate.net

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., A-549, MCF-7)

A series of novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized and evaluated for their in vitro cytotoxic activity against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines. nih.govresearchgate.net The results indicated that the compounds exhibited significant, dose-dependent cytotoxic activity against both cell lines. nih.gov

Notably, the MCF-7 cell line appeared more sensitive to the tested compounds compared to the A-549 cell line. nih.gov One derivative, compound 4h , which has a p-fluorophenyl substitution, showed particularly promising cytotoxicity against both cell lines, with IC₅₀ values of 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7. nih.govresearchgate.net Several other compounds also displayed moderate to high inhibitory potential against the MCF-7 cell line, with IC₅₀ values lower than the reference drug, Doxorubicin. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µg/mL) of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) Derivatives

| Compound | Substituent | A-549 IC₅₀ (µg/mL) | MCF-7 IC₅₀ (µg/mL) |

|---|---|---|---|

| 4b | p-nitrophenyl | - | 9.46 |

| 4c | m-trifluoromethylphenyl | - | 9.32 |

| 4e | o-trifluoromethylphenyl | - | - |

| 4f | p-chlorophenyl | - | 9.86 |

| 4h | p-fluorophenyl | 22.09 | 6.40 |

| Doxorubicin | Standard Drug | - | 10.02 |

Data sourced from Scientific Reports. nih.gov

Mechanism of Action in Cancer Inhibition

The precise mechanisms through which this compound derivatives exert their anticancer effects are multifaceted and subject to ongoing investigation. Molecular docking studies provide some insight into their mode of action. For instance, the cytotoxic activity of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives has been investigated through their binding interactions with the human estrogen receptor alpha (HERA) protein. nih.gov These in silico studies showed that the synthesized compounds have strong binding affinities for the target protein, suggesting that their cytotoxic effects may be mediated through the inhibition of this receptor. nih.gov

Furthermore, the general class of 4H-chromene compounds has been found to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a target that is particularly promising for treating multi-drug resistant cancers. nih.gov Other chromone (B188151) derivatives have been identified as inhibitors of telomerase, an enzyme crucial for cancer cell immortality, by regulating the expression of proteins like dyskerin. nih.gov While these mechanisms are reported for the broader chromone class, they represent plausible pathways for the specific trifluoromethyl derivatives. The strong electron-withdrawing nature of the fluorine atoms in the trifluoromethyl group can lead to hydrogen and halogen bonding interactions with enzyme residues, likely contributing to their enhanced biological activity. nih.gov

Structure-Activity Relationship (SAR) in Anticancer Agents

Structure-activity relationship (SAR) studies on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives have revealed key structural features that influence their anticancer potency. nih.gov The nature and position of the substituent on the benzamide ring play a crucial role in determining the cytotoxic activity. nih.gov

Analysis of the cytotoxicity data against the MCF-7 cell line indicates that compounds with electron-withdrawing groups on the phenyl ring generally exhibit potent activity. nih.gov For example, compound 4h , with a para-fluoro substitution, was the most active compound tested. nih.govresearchgate.net Similarly, compounds with meta-trifluoromethyl (4c ), para-nitro (4b ), and para-chloro (4f ) substitutions also showed strong cytotoxic effects. nih.gov This suggests that electronegative substituents on the benzamide moiety are favorable for anticancer activity. In contrast, the presence of a trifluoromethyl group is also noted in other related heterocyclic structures, like coumarins, to enhance inhibitory activity against key cancer-related proteins such as Mcl-1. nih.gov

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide, NO)

The antioxidant activity of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives was assessed using several standard in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydrogen peroxide (H₂O₂) scavenging, and nitric oxide (NO) scavenging. nih.gov

DPPH Radical Scavenging: The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. psecommunity.org Several of the tested chromone derivatives showed significant scavenging activity. nih.gov Compounds 4f (p-chlorophenyl) and 4k (p-bromophenyl) exhibited better radical scavenging ability than the standard antioxidant, ascorbic acid. Compounds 4c (m-trifluoromethylphenyl) and 4e (o-trifluoromethylphenyl) showed activity comparable to ascorbic acid. nih.gov

Hydrogen Peroxide Scavenging: This assay evaluates the ability to detoxify hydrogen peroxide. nih.gov Among the tested compounds, derivative 4b (p-nitrophenyl) and 4h (p-fluorophenyl) displayed high scavenging activity, with IC₅₀ values of 34.71 µM and 43.11 µM, respectively, which were superior to the standard ascorbic acid (IC₅₀ = 52.19 µM). nih.gov

Nitric Oxide (NO) Scavenging: The scavenging of nitric oxide is an important antioxidant mechanism. The derivatives 4h (p-fluorophenyl), 4e (o-trifluoromethylphenyl), and 4b (p-nitrophenyl) demonstrated good NO scavenging activity, with IC₅₀ values of 38.40 µM, 39.22 µM, and 41.23 µM, respectively, again comparing favorably to ascorbic acid (IC₅₀ = 50.86 µM). nih.gov

Table 2: Radical Scavenging Activity (IC₅₀ in µM) of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide Derivatives

| Compound | Substituent | DPPH IC₅₀ (µM) | H₂O₂ IC₅₀ (µM) | NO IC₅₀ (µM) |

|---|---|---|---|---|

| 4a | p-toluenesulfonyl | - | 45.20 | - |

| 4b | p-nitrophenyl | - | 34.71 | 41.23 |

| 4c | m-trifluoromethylphenyl | 50.35 | 51.42 | - |

| 4d | o-chlorophenyl | 92.00 | - | - |

| 4e | o-trifluoromethylphenyl | 52.61 | 50.16 | 39.22 |

| 4f | p-chlorophenyl | 48.12 | - | - |

| 4h | p-fluorophenyl | - | 43.11 | 38.40 |

| 4i | o-nitrophenyl | 90.60 | - | - |

| 4j | p-methylphenyl | 113.24 | - | - |

| 4k | p-bromophenyl | 49.36 | - | - |

| Ascorbic Acid | Standard | 51.06 | 52.19 | 50.86 |

Data sourced from Scientific Reports. nih.gov

Anti-inflammatory Activities

Derivatives of 4H-chromen-4-one have demonstrated notable anti-inflammatory properties through various mechanisms. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.

Flavonoid derivatives, which share the chromone backbone, are recognized for their broad anti-inflammatory effects. nih.gov Certain 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells. nih.govresearchgate.net One particular compound in a synthesized series demonstrated the ability to suppress the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.netnih.gov In an in vivo mouse model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced serum levels of IL-6 and TNF-α. nih.govnih.gov

Other 2-(2-phenylethyl)-4H-chromen-4-one derivatives isolated from the resinous wood of Aquilaria sinensis have also shown anti-inflammatory effects. nih.gov Several of these compounds inhibited NF-κB activation and suppressed LPS-induced NO production in RAW 264.7 macrophages without causing cytotoxicity. nih.gov The inhibition of enzymes like cyclooxygenase (COX) is another important anti-inflammatory mechanism. mdpi.com Some furochromone derivatives have been found to moderately inhibit COX-2. nih.gov

A series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized and showed significant antioxidant activity, which is often linked to anti-inflammatory effects. nih.gov Specifically, derivatives with p-fluorophenyl, trifluoromethyl, and p-nitrophenyl substitutions demonstrated good nitric oxide scavenging activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound | Activity | Model | Key Findings |

|---|---|---|---|

| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | Inhibition of NO, IL-6, TNF-α | LPS-induced RAW264.7 cells and mouse model | Suppresses inflammation via TLR4/MAPK pathway. nih.govresearchgate.netnih.gov |

| 7-methoxy-2-(2-phenylethyl)chromone | Inhibition of NF-κB activation and NO production | LPS-stimulated RAW 264.7 macrophages | Reduced inflammatory response. nih.gov |

| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Inhibition of NF-κB activation and NO production | LPS-stimulated RAW 264.7 macrophages | Potent suppression of inflammatory mediators. nih.gov |

Antimicrobial Activities

The chromone scaffold is a component of molecules exhibiting a range of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comorientjchem.org The introduction of fluorine atoms or trifluoromethyl groups often enhances this activity. orientjchem.org

Fluorinated chromones, such as 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one and its 3-chloro derivative, have been synthesized and screened for their antimicrobial activities against bacteria like E. coli and B. subtilis, as well as fungi such as A. niger and C. albicans. orientjchem.org Similarly, novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy substitutions have been synthesized and evaluated, showing potential as antimicrobial agents. nih.gov

Hybrid structures combining furan-2(3H)-ones and 4-oxo-4H-chromene-3-carbaldehyde have also been investigated for their antibacterial potential. mdpi.com Furthermore, a series of 1,3,4-oxadiazole (B1194373) thioether 4H-chromen-4-one derivatives displayed significant inhibitory effects against plant pathogenic bacteria, including Xanthomonas axonopodis pv. citri (Xac), Pseudomonas syringae pv. actinidiae (Psa), and Xanthomonas oryzae pv. oryzae (Xoo). acs.org One derivative, A8, showed better activity against Xoo than the commercial bactericide bismerthiazol (B1226852) (BT) and thiodiazole copper (TC). acs.org This same series also exhibited antiviral activity against the tobacco mosaic virus (TMV). acs.org

Table 2: Antimicrobial Activity of Selected Chromone Derivatives

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| Fluorinated Chromones | E. coli, B. subtilis, A. niger, C. albicans | Showed varying degrees of antimicrobial activity. orientjchem.org |

| Trifluoromethyl Substituted Chalcones | Various bacteria and fungi | Demonstrated significant antimicrobial activity. nih.gov |

| 1,3,4-Oxadiazole thioether 4H-chromen-4-one derivatives | Xanthomonas spp., Pseudomonas syringae, Tobacco Mosaic Virus | Compound A8 was highly effective against Xoo; Compound A9 showed potent antiviral effects. acs.org |

Antidiabetic and Anti-Obesity Activities

Chromone derivatives have emerged as promising candidates for the development of antidiabetic and anti-obesity agents. mdpi.com Their mechanisms of action often involve the inhibition of key enzymes in carbohydrate metabolism and the modulation of metabolic pathways. Flavonoids, a broad class of compounds that includes the chromone structure, are known to possess anti-diabetic properties. mdpi.com

α-Glucosidase is a crucial enzyme for carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. eurekaselect.commdpi.com Numerous chromone derivatives have been identified as potent α-glucosidase inhibitors. eurekaselect.commdpi.comresearchgate.net

Studies on various chromenone derivatives have shown that their inhibitory activity is influenced by their molecular features, such as polarizability and the presence of hydrogen bond donors and acceptors. eurekaselect.com A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.goveurekaselect.comdioxol-5-yl)-4H-chromen-4-one (BDC), demonstrated a dose-dependent, non-competitive inhibition of α-glucosidase that was significantly more potent than the standard drug, acarbose. nih.gov

Chromone derivatives isolated from the marine fungus Penicillium thomii also exhibited remarkable inhibitory activity against α-glucosidase, with some compounds being more active than acarbose. mdpi.comnih.gov One study reported that a disubstituted chromenone derivative with a 3-acetyl-6-(6-methoxy-3-pyridyl) group was a potent, mixed non-competitive inhibitor of rat intestinal α-glucosidase and showed significant antihyperglycemic properties in vivo. researchgate.net

Table 3: α-Glucosidase Inhibitory Activity of Selected Chromone Derivatives

| Compound | Type of Inhibition | IC₅₀ Value | Source |

|---|---|---|---|

| 2-(Benzo[d] nih.goveurekaselect.comdioxol-5-yl)-4H-chromen-4-one (BDC) | Non-competitive | 27.6 µM led to 99.3% inhibition | Synthetic. nih.gov |

| 3-acetyl-6-(6-methoxy-3-pyridyl)chromenone (Compound 4x) | Mixed non-competitive | 28.20 μM | Synthetic. researchgate.net |

| Penithochromone A | Not specified | 268 μM | Marine Fungus Penicillium thomii. mdpi.com |

Molecular docking studies are frequently employed to understand the interactions between chromone derivatives and their target enzymes, providing insights for the design of more potent inhibitors. arabjchem.orgresearchgate.net

In the context of α-glucosidase inhibition, in silico studies of 2-(benzo[d] nih.goveurekaselect.comdioxol-5-yl)-4H-chromen-4-one (BDC) suggested an allosteric interaction with the enzyme, distinct from the active site binding of acarbose. nih.gov For other classes of antidiabetic targets, such as dipeptidyl peptidase-IV (DPP-IV), molecular docking has been used to design and predict the binding of coumarin (B35378) (a related benzopyran-2-one) derivatives. arabjchem.orgresearchgate.net These studies helped identify compounds with favorable binding interactions within the enzyme's active site. nih.govresearchgate.net

Docking studies have also been applied to other targets in diabetes research, such as aldose reductase and protein tyrosine phosphatase. researchgate.net For thiazolidinedione-based amide derivatives, docking against the PPARγ receptor helped to select promising candidates for in vivo studies, with one compound showing excellent interaction with key amino acid residues. nih.gov Similarly, docking was used to investigate the potential of thiazol-4(5H)-one derivatives as α-amylase inhibitors. nih.gov

Antituberculosis Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents. nih.gov Derivatives of 4H-chromen-4-one have been investigated as potential leads in this area.

A series of 4H-chromen-4-one derivatives were synthesized and tested for their activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov One compound, 8d, was identified as a promising lead, exhibiting activity against both types of strains and displaying favorable microsomal stability and oral bioavailability. nih.gov This compound also showed modest efficacy in an acute mouse model of tuberculosis. nih.gov The study suggested that these chromone derivatives may target the polyketide synthase 13. nih.gov

Other heterocyclic scaffolds have also been explored. Dihydroquinazolin-4(1H)-one derivatives with di-halogen substitutions showed significant activity against the H37Rv strain of M. tuberculosis. nih.gov Additionally, quinoline (B57606) derivatives featuring a triazole moiety have been synthesized and evaluated, with some compounds showing inhibitory activity against M. tuberculosis and the InhA enzyme. frontiersin.org

Table 4: Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Class | Target Strain(s) | Key Findings |

|---|---|---|

| 4H-chromen-4-one derivatives | Drug-sensitive and MDR-TB | Compound 8d was active against both strains and showed modest in vivo efficacy. nih.gov |

| Dihydroquinazolin-4(1H)-one derivatives | M. tuberculosis H37Rv, MDR-TB | Compounds 3l and 3m showed MIC of 2 µg/mL against H37Rv. nih.gov |

Enzyme Inhibition Studies

The chromone scaffold is a versatile platform for developing inhibitors against a wide range of enzymes involved in various diseases. nih.gov The inclusion of a trifluoromethyl group can enhance inhibitory potency due to its strong electron-withdrawing nature and ability to form specific interactions like halogen bonds within enzyme active sites. nih.govresearchgate.net

Besides the enzymes already discussed, chromone derivatives have been evaluated as inhibitors of cholinesterases (AChE and BChE), which are targets in Alzheimer's disease research. nih.gov Furochromone derivatives have shown inhibitory activity against both AChE and BChE, with molecular docking studies suggesting that the trifluoromethyl group plays a key role in binding to the enzymes. nih.gov

Substituted chromone and chroman-4-one derivatives have also been identified as novel inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. acs.org The most potent compounds in one study had IC₅₀ values in the low micromolar range and exhibited high selectivity for SIRT2 over SIRT1 and SIRT3. acs.org

Table 5: Inhibition of Various Enzymes by Chromone Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) | Key Findings |

|---|---|---|---|

| Furochromone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | 9.2 µM (BChE) for compound 2b | Trifluoromethyl group enhances binding. nih.gov |

| 2-pentylchroman-4-one derivatives | Sirtuin 2 (SIRT2) | 1.5 µM for 6,8-dibromo-2-pentylchroman-4-one | High selectivity over SIRT1 and SIRT3. acs.org |

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease (AD). Their inhibition increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netresearchgate.net While many inhibitors target AChE, BChE has also emerged as a significant therapeutic target in AD. researchgate.net

A study focused on the design and synthesis of amino-7,8-dihydro-4H-chromenone derivatives identified several potent and selective inhibitors of BChE. researchgate.net The general structure of these amino chromenone derivatives showed a higher potency against BChE compared to AChE. researchgate.net Kinetic studies of the most promising compound, derivative 4k , revealed it to be a competitive inhibitor of BChE with a Kᵢ value of 0.55 µM. researchgate.net

Structure-activity relationship (SAR) analysis indicated that substitutions at the R¹ and R² positions of the chromenone backbone were favorable for BChE inhibition. Specifically, derivative 4k , which features a 4-fluorobenzyloxy group at the R¹ position and a methoxy (B1213986) (OCH₃) group at the R² position, demonstrated the highest inhibitory activity against BChE, with an IC₅₀ value of 0.65 µM. researchgate.net Other derivatives with halogenated benzyloxy groups at the R¹ position, such as 4-chlorobenzyloxy (4c ) and 4-bromobenzyloxy (4d ), also showed significant inhibitory potency against BChE. researchgate.net The larger active site of BChE compared to AChE is believed to accommodate the bulkier substituents on these derivatives, contributing to their enhanced inhibitory effect. researchgate.net

| Compound | Substituents | BChE IC₅₀ (µM) |

|---|---|---|

| 4k | R¹ = 4-fluorobenzyloxy, R² = OCH₃ | 0.65 ± 0.13 |

| 4c | R¹ = 4-chlorobenzyloxy | 0.89 ± 0.24 |

| 4d | R¹ = 4-bromobenzyloxy | 1.19 ± 0.31 |

| Donepezil (Reference) | - | Potent control |

β-Secretase (BACE-1) Inhibition

The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as β-secretase, is a primary target in the development of disease-modifying therapies for Alzheimer's disease. researchgate.netmedchemexpress.com BACE-1 initiates the cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) peptides, the main component of amyloid plaques in the brains of AD patients. researchgate.netresearchgate.net Therefore, inhibiting BACE-1 could prevent the accumulation of Aβ and potentially halt the progression of AD. researchgate.net

The development of BACE-1 inhibitors has been a significant focus of medicinal chemistry, leading to various structural classes of inhibitors. researchgate.net One strategy involved a pKₐ lowering approach to improve drug-like properties, which led to the design of a 6-CF₃ dihydrothiazine derivative, N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide (compound 8 ). medchemexpress.com Further optimization of this structure resulted in the discovery of compound 15 (N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide ), which demonstrated a potent and balanced profile of BACE-1 inhibition, metabolic stability, and reduced off-target effects. medchemexpress.com Oral administration of compound 8 led to a significant reduction of Aβ in animal models. medchemexpress.com

Despite promising preclinical results, many BACE-1 inhibitors have failed in clinical trials due to toxicity or lack of efficacy. nih.gov Recent efforts have focused on developing inhibitors with high selectivity for BACE-1 over the related enzyme BACE-2 to minimize side effects. nih.gov

| Compound | Key Structural Feature | Reported Activity |

|---|---|---|

| Compound 8 | 6-CF₃ dihydrothiazine | Robust Aβ reduction in vivo |

| Compound 15 | Optimized 6-CF₃ dihydrothiazine | Excellent balance of potency and metabolic stability |

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX-5, LOX-15) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ufp.ptnih.gov COX exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation. nih.gov Selective inhibition of COX-2 is a major goal for anti-inflammatory therapies to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer anti-inflammatory agents. ufp.ptnih.gov

Research into new selective COX-2 inhibitors has explored 2-phenyl-4H-chromen-4-one derivatives. nih.gov In one study, a series of derivatives featuring a methylsulfonyl group on the C-4 phenyl ring were synthesized and evaluated. nih.gov The structure-activity relationship studies revealed that the chromene moiety is a suitable template for designing new COX-2 inhibitors and that the substituent at the C-3 position of the chromene scaffold is crucial for activity. nih.gov

The compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d ) emerged as a particularly potent and selective COX-2 inhibitor, with an IC₅₀ value of 0.07 µM and a selectivity index (SI) of 287.1, comparable to the reference drug celecoxib. nih.gov Molecular modeling suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, while the carbonyl group of the chromene ring interacts with Ser530, contributing to its high affinity and selectivity. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| 5d | 20.1 | 0.07 | 287.1 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405.0 |

No specific studies detailing the inhibition of LOX-5 or LOX-15 by this compound derivatives were identified in the reviewed literature.

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) are enzymes that regulate cellular processes like growth, migration, and apoptosis. They have been identified as potential therapeutic targets for diabetic retinopathy, a major cause of blindness for which effective treatments are lacking.

A study reported the discovery of 4H-chromen-4-one derivatives as a new class of ROCK inhibitors. Through structure-activity relationship analysis, the compound 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j ) was identified as the most active derivative. This compound exhibited excellent kinase selectivity for ROCK I and ROCK II.

In ex vivo models using retinal explants, compound 12j demonstrated protective effects against high glucose-induced oxidative stress and apoptosis-mediated death of retinal neurons. It also suppressed the abnormal proliferation of Müller cells and promoted the regression of blood vessels in the retinal explants, suggesting its potential as a lead compound for the treatment of diabetic retinopathy.

| Compound | Target | Reported Activity |

|---|---|---|

| 12j | ROCK I and ROCK II | Excellent kinase selectivity; protected retinal neurons and suppressed improper cell proliferation in ex vivo models. |

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and is a well-established target for the treatment of hormone-dependent breast cancer. Nonsteroidal aromatase inhibitors (AIs) are a cornerstone of therapy for this disease. Flavonoids, including the chromenone subclass, have been investigated as potential AIs.

Research into fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) derivatives has identified potent aromatase inhibitors. While natural isoflavones are typically inactive against aromatase, synthetic isoflavanones have shown promise. One study synthesized and evaluated 3-(4-(Trifluoromethyl)phenyl)chroman-4-one (2h ) among other derivatives. Although specific IC₅₀ values for this particular trifluoromethyl derivative were not highlighted as top-performing in the study, related fluorinated compounds like 6-fluoro-3-(pyridin-3-yl)chroman-4-one (3e ) showed potent inhibition with an IC₅₀ value of 0.8 µM.

Molecular docking studies suggest that these isoflavanone (B1217009) inhibitors coordinate to the heme iron in the aromatase active site via their C4 carbonyl group and engage in π–π stacking interactions with key amino acid residues. This indicates that the chromenone scaffold is a valuable template for developing new aromatase inhibitors.

| Compound | Key Structural Feature | Aromatase IC₅₀ (µM) |

|---|---|---|

| 3c (6-methoxy-3-(pyridin-3-yl)chroman-4-one) | Pyridinyl and methoxy groups | 2.5 |

| 3e (6-fluoro-3-(pyridin-3-yl)chroman-4-one) | Pyridinyl and fluoro groups | 0.8 |

| 2h (3-(4-(Trifluoromethyl)phenyl)chroman-4-one) | Trifluoromethylphenyl group | Synthesized and tested, but not among the most potent in the series. |

Aldehyde Oxidase and Insulin (B600854) Inhibition

Aldehyde oxidase (AO) is a drug-metabolizing enzyme involved in the biotransformation of various xenobiotics. nih.gov Its inhibition can lead to drug-drug interactions. While numerous compounds have been identified as AO inhibitors, including some estrogens and antidepressants, specific research detailing the inhibitory activity of this compound derivatives against aldehyde oxidase is not available in the reviewed scientific literature.

Similarly, there is no available research data regarding the direct inhibition of insulin by this compound derivatives. Some chromone derivatives have been investigated as antidiabetic agents for their ability to reduce insulin resistance, which is mechanistically distinct from insulin inhibition. researchgate.net

Computational and Spectroscopic Investigations of 2 Trifluoromethyl 4h Chromen 4 One

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how ligands, such as derivatives of 2-(trifluoromethyl)-4H-chromen-4-one, interact with biological targets, typically proteins.

Molecular docking studies on derivatives of this compound have been conducted to investigate their interactions with various protein targets. For instance, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamides were docked against the human estrogen receptor alpha (HERA) protein to explore their potential cytotoxic activity. nih.gov The analysis revealed several types of interactions contributing to the stability of the ligand-protein complex.

These interactions included:

Hydrogen Bonding: Key hydrogen bonds were observed, such as between the carbonyl group of a p-fluorophenyl substituted derivative and the amino acid residue Leu 346. nih.gov

Halogen Bonding: The fluorine atoms of the trifluoromethyl group were found to engage in halogen bonding. nih.govnih.gov

Pi-Interactions: Various pi-interactions were identified, including Pi-sigma, Pi-sulfur, Pi-Pi T-shaped, and pi-alkyl interactions with different amino acid residues like LEU:346, MET:421, PHE:404, and LEU:391. nih.gov

Alkyl Interactions: Interactions with alkyl residues, such as ALA:350, were also noted. nih.gov

The visualization and analysis of these interactions are typically performed using software like PyMOL and Discovery Studio. researchgate.net

The binding affinity, often represented by the binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its target protein. A lower binding free energy value indicates a higher binding affinity. In studies involving derivatives of this compound, these values are calculated to rank compounds and predict their potency. nih.gov

For example, the binding free energies for a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamide (B126) derivatives docked against the HERA protein ranged from -7.5 to -9.6 kcal/mol. nih.gov The compound with a p-fluorophenyl substitution exhibited the best binding energy of -9.6 kcal/mol, suggesting the highest affinity for the HERA protein among the tested derivatives. nih.gov

Table 1: Binding Free Energies of this compound Derivatives with HERA Protein This table is interactive. You can sort and filter the data.

| Compound Derivative (Substitution) | Binding Free Energy (ΔG in kcal/mol) |

|---|---|

| p-fluorophenyl (4h) | -9.6 |

| p-nitrophenyl (4b) | -9.0 |

| trifluoromethyl (4e) | -8.4 |

| propyl (4k) | -8.2 |

| chloromethyl (4i) | -7.8 |

| ethyl (4j) | -7.8 |

Data sourced from Scientific Reports (2024). nih.gov

The trifluoromethyl (-CF3) group is a unique structural motif that significantly influences a molecule's properties due to the high electronegativity of fluorine atoms. mdpi.com In docking studies of this compound derivatives, the -CF3 group plays a crucial role in forming specific non-covalent interactions.

Hydrogen Bonds: The oxygen atoms of the chromone (B188151) core and substituents are common hydrogen bond acceptors. In the crystal structure of a related derivative, 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, O—H⋯O hydrogen bonds were observed to connect molecules. nih.gov

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can act as halogen bond donors. Docking studies revealed that these fluorine atoms form hydrogen and/or halogen bonds with residues in the active sites of enzymes. nih.gov For example, a derivative with a p-fluorophenyl substitution showed halogen (fluorine) interactions with LEU:387 and GLU:353 residues of the HERA protein. nih.gov These multipolar C-F···C=O interactions can substantially enhance binding affinity and contribute to the inhibitory activity of the compounds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing a theoretical foundation for understanding their reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method to study the molecular geometries, vibrational frequencies, and electronic properties of chromone derivatives. dntb.gov.uad-nb.info These studies help in understanding the distribution of electron density and identifying reactive sites within the molecule.

Key parameters calculated using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.uanih.gov

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uad-nb.info

Theoretical investigations on various chromone derivatives have used DFT to correlate these calculated properties with their observed biological activities. dntb.gov.uad-nb.info

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. dntb.gov.uad-nb.info QTAIM analysis can provide detailed information about the nature and strength of interactions within a molecule, such as hydrogen bonds. nih.gov

In studies of chromone derivatives, QTAIM has been applied to:

Analyze Bonding: It helps in characterizing the nature of bonds within the molecule. For example, analysis of ellipticity parameters in chromone derivatives pointed towards significant π-bond interactions within the aromatic regions of the molecules. dntb.gov.uad-nb.info

Characterize Intramolecular Interactions: QTAIM is effective in identifying and quantifying the strength of intramolecular hydrogen bonds, which can stabilize specific conformations of a molecule and influence its biological activity. nih.gov

These computational approaches, from docking to quantum chemical calculations, are essential for the rational design and optimization of this compound derivatives as potential therapeutic agents.

HOMO-LUMO Gap Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. youtube.com